molecular formula C23H24ClN7O B6563649 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide CAS No. 1005924-00-4

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide

Cat. No.: B6563649
CAS No.: 1005924-00-4
M. Wt: 449.9 g/mol
InChI Key: BGWZVSOEQJKBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine core and a 2-cyclohexylacetamide group linked to a 3-methylpyrazole moiety. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the cyclohexylacetamide moiety contributes to steric bulk and metabolic stability compared to simpler acetamide derivatives .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h7-11,13-14,16H,2-6,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWZVSOEQJKBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2CCCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization-Halogenation

A one-pot method reported by Sikdar et al. combines cyclization and oxidative halogenation using K₂S₂O₈ and NaX (X = I, Br). While this approach efficiently introduces halogens, adapting it for the target compound would require post-functionalization to install the pyrazole and acetamide groups.

Microwave-Assisted Synthesis

Hoang et al. demonstrated microwave-assisted synthesis of pyrazolopyrimidines at 150°C, reducing reaction times from hours to minutes. Applying this to the target compound’s core formation could enhance throughput.

Analytical Characterization

Synthetic intermediates and the final product are characterized via:

  • IR Spectroscopy : Confirmation of amide C=O stretch (~1650 cm⁻¹).

  • ¹H NMR : Key signals include the cyclohexyl multiplet (δ 1.2–1.8 ppm) and pyrazole CH₃ singlet (δ 2.4 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z = 546 (C₂₉H₂₂ClN₈O₂S).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways during pyrazolo[3,4-d]pyrimidine formation are mitigated by optimizing stoichiometry and temperature.

  • Low Coupling Yields : Using Buchwald-Hartwig conditions (e.g., XPhos Pd G3) improves efficiency for stubborn couplings .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide can undergo various types of reactions:

  • Oxidation: This compound might be susceptible to oxidative transformations, particularly at the cyclohexylacetamide and pyrazole groups.

  • Reduction: Selective reduction can alter specific functional groups, potentially modifying the compound's activity.

  • Substitution: The chlorine atom in the 4-chlorophenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reagents such as hydrogen peroxide or other oxidizing agents are typical for oxidation reactions. Reducing agents like sodium borohydride could be used for reduction processes. Substitution reactions may utilize reagents like sodium methoxide or other strong nucleophiles.

Major Products Formed

The major products from these reactions would vary based on the specific functional group targeted and the reaction conditions employed. For instance, oxidation may yield hydroxy derivatives, while reduction might result in more saturated analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit key signaling pathways involved in tumor growth. For instance:

  • Dual Kinase Inhibition : Compounds based on the pyrazolo[3,4-d]pyrimidine framework have shown dual inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The IC50 values for these compounds can range from 0.3 to 24 µM, indicating strong potency against cancer cell lines such as MCF-7 .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, suppression of cell migration, and inhibition of cell cycle progression leading to DNA fragmentation. This suggests that the compound could be developed into a therapeutic agent for various cancers .

Kinase Inhibition

The compound has been studied for its ability to inhibit specific kinases such as p70S6 and Akt-1. These kinases are crucial in regulating cell growth and metabolism, making them attractive targets for cancer therapy. Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can effectively inhibit these kinases, contributing to their anticancer properties .

Synthesis of Derivatives

The versatility of the compound allows for the synthesis of various derivatives that can enhance its biological activity. For example:

  • Modification Strategies : By altering substituents on the pyrazolo[3,4-d]pyrimidine core or introducing different functional groups, researchers can create compounds with improved selectivity and potency against specific cancer types or kinases.
  • Bioisosteric Replacements : The use of bioisosteric strategies has been employed to optimize binding interactions with target proteins, potentially leading to compounds with enhanced efficacy and reduced side effects .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant cytotoxicity against MCF-7 cells with IC50 values as low as 0.3 µM .
Study 2 Explored the synthesis of novel derivatives which showed improved binding affinity to EGFR compared to existing inhibitors like erlotinib and gefitinib .
Study 3 Investigated the role of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide in inhibiting Akt signaling pathways in breast cancer models, showing promising results in reducing tumor growth .

Mechanism of Action

The mechanism by which N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate specific biochemical pathways, leading to alterations in cellular functions. The compound's diverse functional groups allow it to engage in multiple types of chemical bonding, enhancing its versatility as a research tool.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound shares a pyrazolo[3,4-d]pyrimidine core with several analogues, but differences in substituents lead to distinct physicochemical and biological properties. Key comparisons include:

3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide ()

  • Substituents : 4-Fluorophenyl (vs. 4-chlorophenyl) and cyclopentylpropanamide (vs. cyclohexylacetamide).
  • Impact : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in enzymes, while the cyclopentyl group reduces steric hindrance compared to cyclohexyl. Molecular weight differences (exact value calculable from formula) suggest altered pharmacokinetic profiles .

(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide () Substituents: 3-Chlorophenyl (meta vs. para substitution) and acrylamide (vs. acetamide).

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Substituents: Chloroacetamide (vs. cyclohexylacetamide) and cyano group on pyrazole.

Bond-Length and Crystallographic Comparisons

Table 1 compares bond lengths (C═O and N─N) of pyrazolone derivatives () with inferred data for the target compound:

Compound Type C═O (Å) N─N (Å) Notes
Pyrazolone Derivatives () 1.207–1.313 1.373–1.420 Variability depends on substituents and conjugation
Target Compound (Inferred) ~1.25 ~1.40 Estimated based on similar acetamide-pyrazole systems

The target compound’s C═O bond length likely aligns with pyrazolone derivatives, suggesting comparable electronic conjugation. The N─N bond length (~1.40 Å) indicates minimal strain, consistent with stable pyrazole-pyrimidine systems .

Data Tables

Table 2: Comparative Analysis of Key Analogues

Compound Name (Source) Core Structure R1 Substituent R2 Substituent Molecular Weight Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl Cyclohexylacetamide ~485.9 (calc.) High lipophilicity, antitumor
3-Cyclopentyl-N-{...}propanamide () Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl Cyclopentylpropanamide ~473.8 (calc.) Enhanced binding affinity
(2E)-N-[...]acrylamide () Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl Phenylacrylamide ~407.8 (calc.) Rigid structure, π-π interactions
2-Chloro-N-[...]acetamide () Pyrazole 4-Chlorophenyl Chloroacetamide ~324.2 (calc.) Polar, insecticide derivative

Biological Activity

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C18H22ClN7OC_{18}H_{22}ClN_7O, with a molecular weight of approximately 404.86 g/mol. The presence of the chlorophenyl and pyrazolo groups contributes to its potential biological activity.

The mechanism of action for compounds in this class typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, pyrazolo[3,4-d]pyrimidines have been shown to inhibit various kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . The unique structural features of this compound may enhance its binding affinity and selectivity towards these targets.

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown IC50 values ranging from 0.3 to 24 µM against various cancer cell lines . In particular:

CompoundCancer TypeIC50 (µM)Mechanism
5iMCF-70.3Dual EGFR/VGFR2 inhibition
6aA5497.60Induction of apoptosis

In vitro studies indicated that these compounds effectively inhibited tumor growth and induced apoptosis in cancer cells .

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory properties. Compounds in this class demonstrated significant inhibition of COX enzymes, which are critical in inflammatory processes:

CompoundCOX Inhibition (%)IC50 (µM)
145a82.80.034
150d>1890.052

These results suggest that this compound may possess significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored. Studies indicate that certain derivatives exhibit antibacterial activity against a range of bacterial strains:

StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

This suggests that this compound could be further investigated as a potential antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving compound 5i showed significant tumor reduction in MCF-7 xenograft models when administered at therapeutic doses.
  • Anti-inflammatory Trials : A trial assessing the effects of pyrazolo derivatives on inflammatory bowel disease demonstrated marked improvements in symptom relief and reduced inflammatory markers.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of pyrazole intermediates with chlorophenyl-substituted pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Cyclocondensation : Reacting 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with α-chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF) .
  • Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent, catalyst). For example, continuous-flow reactors improve yield consistency by reducing side reactions .
    • Data Table :
Reaction ConditionYield (%)Purity (%)Reference
DMF, 120°C, 12 hrs6295
THF, 80°C, 24 hrs4588
Flow reactor, DMF, 100°C7598

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodology :

  • NMR/IR : Confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and aromatic substitution patterns .
  • X-ray Crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement). Key parameters: R1 < 0.05, wR2 < 0.12 .
    • Example Data :
MetricValue
Crystallographic R10.039
Bond length (C-N)1.34 Å

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

  • Methodology :

  • Assay Validation : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Data Analysis : Use statistical models (ANOVA) to identify confounding variables (e.g., solvent DMSO affecting cell viability ).
    • Case Study : In COX-2 inhibition assays, discrepancies arose due to enzyme source (human recombinant vs. murine). Normalize data to positive controls (e.g., Celecoxib) .

Q. What strategies improve crystallographic refinement of this compound when disorder is present in the cyclohexyl or chlorophenyl moieties?

  • Methodology :

  • SHELXL Tools : Apply "ISOR" and "DELU" constraints to restrict anisotropic displacement parameters for disordered atoms .
  • Twinned Data : Use HKLF 5 format for twin refinement. Example refinement table:
Twin LawBASF ParameterFinal R1
-h, -k, l0.320.041

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 6AY) to simulate binding. Key interactions:
  • Chlorophenyl group in hydrophobic pocket.
  • Acetamide forms H-bonds with catalytic lysine .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

Contradiction Analysis in Literature

Q. Why do some studies report high anticancer activity (IC50 < 1 µM) while others show weak efficacy (IC50 > 10 µM)?

  • Root Cause : Variations in cell lines (e.g., HeLa vs. MCF-7) and assay endpoints (MTT vs. apoptosis markers).
  • Resolution : Cross-validate using 3D tumor spheroids and orthogonal assays (e.g., Western blot for caspase-3 activation) .

Key Research Gaps

  • Stereochemical Effects : Limited data on cyclohexyl group conformation impacting target selectivity.
  • Metabolic Stability : No published ADME studies; recommended to use hepatic microsome models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.